Emraclidine -

Emraclidine

Catalog Number: EVT-8308018
CAS Number:
Molecular Formula: C20H21F3N4O
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Emraclidine is a novel compound under development primarily as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. It is being investigated for its therapeutic potential in treating schizophrenia and other psychotic disorders. This small molecule drug is characterized by its ability to enhance the activity of the M4 receptor, which plays a significant role in modulating neurotransmission and cognitive functions in the brain. The molecular formula of Emraclidine is C20H21F3N4OC_{20}H_{21}F_{3}N_{4}O and it has been assigned the CAS registry number 2170722-84-4 .

Source and Classification

Emraclidine belongs to the class of small molecule drugs and is classified specifically as a positive allosteric modulator. This classification indicates that it binds to a site on the M4 receptor distinct from the active site, thereby enhancing the receptor's response to its natural ligand, acetylcholine. The development of Emraclidine is part of ongoing efforts to find more effective treatments for schizophrenia, especially for patients who do not respond adequately to traditional antipsychotic medications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Emraclidine involves several steps that have been optimized for efficiency and yield. While specific proprietary methods are not publicly detailed, general approaches to synthesizing similar compounds typically include:

  1. Reagent Selection: Choosing appropriate reagents that facilitate the formation of desired chemical bonds while minimizing side reactions.
  2. Reaction Conditions: Carefully controlling temperature, pressure, and time to ensure optimal reaction conditions.
  3. Purification Techniques: Employing techniques such as chromatography to isolate and purify the final product from by-products and unreacted starting materials.

Recent studies have highlighted advancements in synthetic methodologies that allow for streamlined processes, potentially reducing the number of steps required to synthesize Emraclidine .

Molecular Structure Analysis

Structure and Data

The molecular structure of Emraclidine can be described by its chemical formula C20H21F3N4OC_{20}H_{21}F_{3}N_{4}O. Its structure features a complex arrangement that includes:

  • A central aromatic system
  • Multiple functional groups that contribute to its pharmacological activity
  • A trifluoromethyl group which may enhance lipophilicity and blood-brain barrier penetration

The InChIKey for Emraclidine is DTCZNKWBDTXEBS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Reactions and Technical Details

Emraclidine undergoes various chemical reactions typical for small molecule drugs, including:

  • Hydrolysis: Potential breakdown in aqueous environments, influencing bioavailability.
  • Metabolic Reactions: Liver enzymes may modify Emraclidine through oxidation or conjugation, affecting its pharmacokinetics.

Understanding these reactions is crucial for predicting how Emraclidine behaves in biological systems and determining its safety profile during clinical trials .

Mechanism of Action

Process and Data

Emraclidine functions primarily as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. The mechanism involves:

  1. Binding Affinity: Emraclidine binds to an allosteric site on the M4 receptor, enhancing its response to acetylcholine.
  2. Signal Amplification: This modulation increases intracellular signaling pathways associated with cognitive function and mood regulation.
  3. Neurotransmitter Interaction: By enhancing M4 receptor activity, Emraclidine may help restore balance in neurotransmitter systems disrupted in schizophrenia.

Clinical studies have demonstrated promising results in improving cognitive symptoms associated with psychotic disorders through this mechanism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Emraclidine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 392.4 g/mol
  • Solubility: Soluble in organic solvents; solubility in water may be limited due to its hydrophobic regions.
  • Stability: Stability under physiological conditions is critical; studies indicate it maintains integrity over time when stored properly.

These properties are essential for understanding how Emraclidine can be formulated into effective pharmaceutical preparations .

Applications

Scientific Uses

Emraclidine is primarily being explored for its therapeutic applications in treating schizophrenia and related psychotic disorders. Its unique mechanism of action offers potential advantages over existing treatments by targeting specific receptors involved in cognitive function without the common side effects associated with traditional antipsychotics.

Additionally, ongoing research aims to explore other possible indications where modulation of cholinergic systems may provide therapeutic benefits, including Alzheimer’s disease and other neurodegenerative conditions .

Neuropharmacological Mechanisms of M4 Receptor Modulation [1] [6] [9]

Allosteric Binding Dynamics and Receptor Conformational Changes

Emraclidine (developmental codes CVL-231, PF-06852231) functions as a positive allosteric modulator (PAM) of the human muscarinic acetylcholine receptor M4 subtype. Its molecular structure (C~20~H~21~F~3~N~4~O, molar mass 390.410 g/mol) enables highly selective binding to a topographically distinct allosteric site rather than the endogenous acetylcholine binding (orthosteric) site [1] [6]. This allosteric binding induces precise conformational rearrangements within the receptor's transmembrane helices, particularly stabilizing an active state of the M4 receptor that enhances its responsiveness to endogenous acetylcholine [1] [4].

Crystallographic studies of analogous M4 PAM-receptor complexes reveal that allosteric modulators like emraclidine bind within a pocket formed by transmembrane helices 2, 3, 6, and 7 (TM2, TM3, TM6, TM7), inducing a contraction of the orthosteric binding pocket and increasing acetylcholine affinity by up to 30-fold [4] [9]. This stabilization reduces the receptor's energy barrier for activation, facilitating a more efficient transition to the active G protein-coupling conformation. Kinetic analyses demonstrate emraclidine's binding follows a two-state cooperative model, where occupancy of the allosteric site prolongs the residence time of acetylcholine in the orthosteric site without directly activating the receptor itself [1] [4].

Table 1: Comparative Binding Characteristics of Muscarinic Receptor Modulators

Modulator TypeBinding SiteEffect on Acetylcholine AffinityReceptor Activation Mechanism
Orthosteric Agonist (e.g., acetylcholine)OrthostericN/A (binds own site)Direct activation
Positive Allosteric Modulator (e.g., emraclidine)Allosteric (TM2/3/6/7 interface)Increases affinity 10-30 foldStabilizes active conformation
Bitopic LigandOrthosteric and AllostericMaximally increases affinityDirect and indirect activation

Selectivity Profiles for Muscarinic Receptor Subtypes (M1-M5)

Emraclidine exhibits exceptional selectivity for the M4 receptor subtype over other muscarinic receptors (M1, M2, M3, M5), a critical pharmacological feature enabling targeted therapeutic effects. Biochemical profiling using radioligand displacement assays demonstrates >1000-fold selectivity for human M4 versus M2 and M3 receptors, and approximately 500-fold selectivity versus M1 and M5 receptors [1] [6]. This selectivity arises from structural differences within the allosteric binding pockets across subtypes, particularly amino acid variations in TM3 and TM7 that are poorly conserved compared to the highly conserved orthosteric site [5] [7] [9].

The molecular basis for this selectivity was elucidated through homology modeling and mutational studies. Emraclidine's fused pyrrolopyridine scaffold forms optimal hydrophobic contacts and hydrogen bonds with residues unique to the M4 allosteric pocket (e.g., Asn 735, Trp 740 in TM7) [1] [9]. In contrast, the analogous regions in M1, M3, and M5 receptors contain bulkier residues that create steric hindrance, while the M2 allosteric pocket lacks key hydrogen-bonding capabilities. Receptor binding studies confirm negligible activity at clinically relevant off-target receptors, including dopamine, serotonin, histamine, and adrenergic receptors, underscoring its exceptional target specificity [1].

Table 2: Emraclidine Selectivity Profile Across Human Muscarinic Receptor Subtypes

Receptor SubtypePrimary Signaling PathwayRelative Expression in CNSEmraclidine Binding Affinity (K~i~, nM)Selectivity Ratio (vs. M4)
M4G~i/o~ (cAMP inhibition)Striatum, cortex, hippocampus4.2 (reference)1
M1G~q/11~ (PLC activation)Cortex, hippocampus, striatum~2100~500
M2G~i/o~ (cAMP inhibition)Brainstem, thalamus, cortex>10,000>2400
M3G~q/11~ (PLC activation)Cerebral vasculature, cortex>10,000>2400
M5G~q/11~ (PLC activation)Substantia nigra, ventral tegmental area~2000~476

Intracellular Signaling Cascades Activated by M4 Positive Allosteric Modulator Engagement

Emraclidine's engagement with the M4 receptor initiates a cascade of G protein-dependent and independent signaling events. The primary pathway involves G~i/o~ protein coupling, leading to inhibition of adenylyl cyclase and reduced cyclic adenosine monophosphate (cAMP) production. This results in downstream suppression of protein kinase A (PKA) activity and decreased phosphorylation of key neuronal proteins [1] [3]. In striatal medium spiny neurons, this signaling cascade causes potentiation of GABAergic transmission and modulation of dopamine release through presynaptic mechanisms. Specifically, M4 activation enhances endocannabinoid (2-AG) release from D1 receptor-expressing neurons, activating presynaptic cannabinoid CB2 receptors on dopaminergic terminals to inhibit dopamine release [1] [3] [6].

Additionally, M4 receptors regulate glutamatergic neurotransmission through G protein-independent mechanisms involving β-arrestin recruitment. This pathway modulates the trafficking and activity of ionotropic glutamate receptors, particularly reducing N-methyl-D-aspartate (NMDA) receptor-mediated currents in cortical and hippocampal neurons [3]. The integrated effect of these signaling pathways is a normalization of cortico-striatal hyperactivity and restoration of excitatory-inhibitory balance in neural circuits implicated in schizophrenia pathophysiology. Functional magnetic resonance imaging (fMRI) studies with emraclidine demonstrate reduced blood-oxygen-level-dependent (BOLD) signals in hyperactive prefrontal-striatal pathways, correlating with improved performance in cognitive tasks involving working memory and executive function [1] [3].

Table 3: Functional Consequences of M4 Positive Allosteric Modulator Signaling in Neuropsychiatric Models

Signaling PathwayBiological EffectFunctional OutcomeRelevance to Schizophrenia Pathophysiology
G~i/o~-mediated cAMP reductionDecreased PKA activityModulation of ion channel functionNormalization of neuronal excitability
Enhanced endocannabinoid releasePresynaptic inhibition of dopamine releaseStriatal dopamine regulationReduction of hyperdopaminergia without motor side effects
β-arrestin recruitmentNMDA receptor traffickingEnhanced NMDA-mediated synaptic plasticityImprovement of cognitive deficits
ERK1/2 phosphorylationTranscriptional regulationNeuronal survival and differentiationPotential neuroprotective effects

Properties

Product Name

Emraclidine

IUPAC Name

1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]ethanone

Molecular Formula

C20H21F3N4O

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H21F3N4O/c1-12-5-13(2)25-17-11-27(10-16(12)17)19(28)6-14-8-26(9-14)15-3-4-24-18(7-15)20(21,22)23/h3-5,7,14H,6,8-11H2,1-2H3

InChI Key

DTCZNKWBDTXEBS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1CN(C2)C(=O)CC3CN(C3)C4=CC(=NC=C4)C(F)(F)F)C

Canonical SMILES

CC1=CC(=NC2=C1CN(C2)C(=O)CC3CN(C3)C4=CC(=NC=C4)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.